1-(Phenylsulfonyl)-1H-indole-3-methanamine
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Overview
Description
1-(Phenylsulfonyl)-1H-indole-3-methanamine is a compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-methanamine typically involves the introduction of the phenylsulfonyl group to the indole ring. One common method is the reaction of indole with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-3-methanamine undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Addition: The 3-position of the indole ring is particularly reactive towards nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents. Reactions are typically carried out in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents such as organolithium or Grignard reagents are used under anhydrous conditions.
Major Products:
Electrophilic Substitution: Products include halogenated indoles, alkylated indoles, and acylated indoles.
Nucleophilic Addition: Products include various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-indole-3-methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-3-methanamine involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The indole ring’s reactivity allows it to participate in various biochemical pathways, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: Similar in structure but with a pyrrole ring instead of an indole ring.
1-(Phenylsulfonyl)-1H-indole: Lacks the methanamine group, making it less versatile in certain reactions.
Uniqueness: 1-(Phenylsulfonyl)-1H-indole-3-methanamine stands out due to its unique combination of the indole ring and the phenylsulfonyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
188988-44-5 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)indol-3-yl]methanamine |
InChI |
InChI=1S/C15H14N2O2S/c16-10-12-11-17(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-9,11H,10,16H2 |
InChI Key |
WOMZUJKTJYYGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CN |
Origin of Product |
United States |
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